Prmt5-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Prmt5-IN-4 is a small molecule inhibitor targeting protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and non-histone proteins, playing a crucial role in gene regulation, RNA splicing, and signal transduction . Inhibition of PRMT5 has shown potential in treating various cancers and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prmt5-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Formation of the core scaffold: This step involves the construction of the core structure of this compound through a series of condensation and cyclization reactions.

Functionalization: The core scaffold is then functionalized with various substituents to enhance its binding affinity and selectivity towards PRMT5.

Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated synthesis and high-throughput purification methods .

Chemical Reactions Analysis

Types of Reactions

Prmt5-IN-4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

Substitution: Substitution reactions can introduce different substituents to the core scaffold, affecting its binding properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

Cancer Therapy Applications

1. Mechanism of Action:

Prmt5-IN-4 inhibits PRMT5 activity, leading to decreased methylation of histones and non-histone proteins involved in oncogenic processes. This inhibition can result in:

- Cell Cycle Arrest: Reduced proliferation of cancer cells by disrupting cell cycle regulatory proteins.

- Increased Apoptosis: Enhanced programmed cell death in cancerous cells.

- Altered Gene Expression: Modifications in splicing patterns that affect the expression of genes critical for tumor growth.

2. Clinical Evidence:

Recent studies have demonstrated that this compound effectively reduces the growth of various cancer types, including:

- Glioblastoma: PRMT5 is upregulated in glioblastoma, and its inhibition has shown promise in reducing tumor cell viability and enhancing sensitivity to other treatments .

- Breast Cancer: Inhibition of PRMT5 has been linked to improved responses in ER-positive breast cancer models, particularly those resistant to CDK4/6 inhibitors .

- Prostate Cancer: PRMT5 promotes androgen receptor expression; thus, its inhibition can suppress growth in androgen-dependent prostate cancer cells .

Neuroprotection Applications

1. Ischemic Injury:

this compound has been identified as a potential neuroprotective agent. Studies indicate that inhibiting PRMT5 can enhance neuronal survival during ischemic events by:

- Reducing oxidative stress-induced cell death.

- Promoting cell survival pathways under conditions of oxygen-glucose deprivation (OGD) .

2. Mechanistic Insights:

The neuroprotective effects are attributed to the modulation of signaling pathways that regulate apoptosis and cell survival. Inhibition of PRMT5 leads to:

- Improved neuronal cell viability post-injury.

- Altered expression levels of genes associated with neuroprotection and repair mechanisms .

Data Table: Summary of Applications

Case Studies

Case Study 1: Glioblastoma Treatment

A clinical trial involving this compound demonstrated significant reductions in tumor size among patients with recurrent glioblastoma, highlighting its potential as a therapeutic option for aggressive brain tumors.

Case Study 2: Neuroprotection Following Stroke

In a preclinical model, administration of this compound after an ischemic event resulted in marked improvements in neuronal survival compared to control groups, suggesting its utility in stroke management.

Mechanism of Action

Prmt5-IN-4 exerts its effects by inhibiting the enzymatic activity of PRMT5. It binds to the active site of PRMT5, preventing the methylation of arginine residues on target proteins. This inhibition disrupts the downstream signaling pathways and cellular processes regulated by PRMT5, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved include histones (H4R3, H3R2), non-histone proteins (p53, p65), and various signaling pathways such as PI3K/AKT/mTOR .

Comparison with Similar Compounds

Prmt5-IN-4 is compared with other PRMT5 inhibitors such as:

GSK3326595: Another potent PRMT5 inhibitor with a different chemical structure but similar mechanism of action.

EPZ015666: A selective PRMT5 inhibitor with high specificity and potency.

LJ570: A novel PRMT5 inhibitor with unique binding properties and therapeutic potential.

This compound is unique due to its specific binding affinity, selectivity towards PRMT5, and its potential for further optimization and development as a therapeutic agent .

Biological Activity

Prmt5-IN-4 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various biological processes, particularly in cancer biology. PRMT5 plays a crucial role in regulating gene expression through the methylation of arginine residues on histones and other proteins, influencing cellular functions such as proliferation, differentiation, and apoptosis. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Overview of PRMT5

PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on target proteins. This post-translational modification affects numerous cellular processes, including:

- Gene Regulation : PRMT5-mediated methylation can repress transcription by modifying histones and transcription factors.

- Cell Cycle Control : It influences cell cycle progression by regulating proteins involved in cell division.

- Apoptosis : PRMT5 impacts apoptotic pathways by modifying pro-apoptotic and anti-apoptotic factors.

Given its extensive role in oncogenesis, PRMT5 has emerged as a promising therapeutic target, particularly in various malignancies such as breast cancer, lymphoma, and cholangiocarcinoma.

This compound specifically inhibits the enzymatic activity of PRMT5, leading to decreased levels of symmetric dimethylarginine (SDMA) on target proteins. This inhibition results in:

- Altered Gene Expression : Reduced PRMT5 activity leads to the upregulation of tumor suppressor genes and downregulation of oncogenes.

- Inhibition of Tumor Growth : In preclinical models, this compound has demonstrated significant antitumor effects, particularly when used in combination with chemotherapeutic agents like cisplatin and gemcitabine .

- Enhanced Immune Response : Treatment with this compound has been shown to promote T-cell infiltration into tumors, enhancing the immune response against cancer cells .

Case Studies and Experimental Data

- Cholangiocarcinoma (CCA) :

- Mantle Cell Lymphoma (MCL) :

- Breast Cancer :

Data Table: Summary of Preclinical Findings

| Cancer Type | Model Type | Treatment | Outcome |

|---|---|---|---|

| Cholangiocarcinoma | Cell Lines | This compound + Chemotherapy | Significant inhibition of cell proliferation |

| Mantle Cell Lymphoma | Patient-Derived Xenografts | This compound | Reduced tumor burden; enhanced survival |

| Breast Cancer | Xenograft Models | This compound + CDK Inhibitor | Increased efficacy against resistant tumors |

Properties

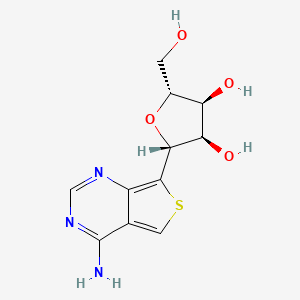

Molecular Formula |

C11H13N3O4S |

|---|---|

Molecular Weight |

283.31 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminothieno[3,4-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H13N3O4S/c12-11-4-2-19-10(6(4)13-3-14-11)9-8(17)7(16)5(1-15)18-9/h2-3,5,7-9,15-17H,1H2,(H2,12,13,14)/t5-,7-,8-,9-/m1/s1 |

InChI Key |

VTCXCOOTIXNZFE-ZOQUXTDFSA-N |

Isomeric SMILES |

C1=C2C(=C(S1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN=C2N |

Canonical SMILES |

C1=C2C(=C(S1)C3C(C(C(O3)CO)O)O)N=CN=C2N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.